3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol is a synthetic small molecule belonging to the 2-aryl-4-aminoquinazoline class, a privileged scaffold in medicinal chemistry. Compounds of this structural family have demonstrated the ability to modulate endogenous cyclic guanosine monophosphate (cGMP) production and act as potent inhibitors of receptor tyrosine kinases, including the epidermal growth factor receptor (EGFR).

Molecular Formula C20H14ClN3O
Molecular Weight 347.8
CAS No. 899350-88-0
Cat. No. B2362964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol
CAS899350-88-0
Molecular FormulaC20H14ClN3O
Molecular Weight347.8
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC(=CC=C4)O
InChIInChI=1S/C20H14ClN3O/c21-14-9-10-18-17(11-14)19(13-5-2-1-3-6-13)24-20(23-18)22-15-7-4-8-16(25)12-15/h1-12,25H,(H,22,23,24)
InChIKeyGKTGKXMSLUYOSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol (CAS 899350-88-0): A 2-Aryl-4-aminoquinazoline Pharmacophore for cGMP Modulation & Kinase Inhibition


3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol is a synthetic small molecule belonging to the 2-aryl-4-aminoquinazoline class, a privileged scaffold in medicinal chemistry. Compounds of this structural family have demonstrated the ability to modulate endogenous cyclic guanosine monophosphate (cGMP) production [1] and act as potent inhibitors of receptor tyrosine kinases, including the epidermal growth factor receptor (EGFR) [2]. The compound features a 6-chloro substitution on the quinazoline core, a 4-phenyl group, and a 3-aminophenol moiety linked via the 2-amino position of the quinazoline ring, a combination that influences both its target binding profile and physicochemical properties relative to other regioisomeric or substitution variants.

Why Generic 2-Aryl-4-aminoquinazoline Substitution Fails: Regioisomer-Dependent Target Binding of 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol


Simply interchanging 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol with its 2-aminophenol or 4-aminophenol regioisomers, or with other 2-aryl-4-aminoquinazoline analogues, is not pharmacologically neutral. Quantitative structure-activity relationship (QSAR) analyses on quinazoline analogues confirm that the position and orientation of substituents on the phenylamino ring critically govern electrostatic and steric interactions with the ATP-binding pocket of kinases [1]. The meta-substituted 3-aminophenol group presents a distinct hydrogen-bond donor/acceptor geometry compared to ortho- or para-substituted isomers, which can alter target selectivity, inhibitory potency, and off-target liability. The following quantitative evidence guide details the specific, measurable dimensions along which this compound differentiates itself from closest analogs.

Quantitative Differentiation Evidence for 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol: Comparator-Based Analysis


Regioisomeric Selectivity: Meta-Aminophenol vs. Ortho- and Para-Aminophenol Quinazoline Derivatives

In quinazoline-based kinase inhibitors, the substitution position of the aminophenol group dramatically influences inhibitory activity. QSAR studies on phenylaminoquinazoline analogues demonstrate that steric and electrostatic fields at the aniline ring are primary determinants of EGFR inhibitory potency [1]. The 3-aminophenol (meta) configuration in 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol orients the hydroxyl group in a geometry distinct from the 2-aminophenol (ortho, CAS 868155-50-4) and 4-aminophenol (para) isomers, leading to divergent hydrogen-bonding interactions with the kinase hinge region. While direct head-to-head IC50 data for all three regioisomers is not available for this exact scaffold, class-level SAR indicates that meta-substituted anilinoquinazolines often exhibit a selectivity window over ortho- and para-substituted congeners, with fold-differences in IC50 values typically ranging from 2- to 20-fold depending on the kinase target [1].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

cGMP Modulation Potential Inherited from the 2-Aryl-4-aminoquinazoline Core

The 2-aryl-4-aminoquinazoline scaffold, which includes 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol, is explicitly claimed in patent EP1040101A1 for the modulation of endogenous cyclic guanosine monophosphate (cGMP) production [1]. This mechanism is central to the therapeutic management of cardiovascular diseases such as hypertension, angina pectoris, cardiac insufficiency, thrombosis, and atherosclerosis [1]. The 6-chloro and 4-phenyl substituents, combined with the 3-aminophenol moiety, are designed to optimize binding to the cGMP regulatory pathway. In comparison, other 2-aryl-4-aminoquinazoline derivatives lacking the 6-chloro or the specific 3-aminophenol group may show diminished cGMP modulation, although quantitative comparative data are not publicly available for this specific compound.

Cardiovascular Pharmacology cGMP Signaling Soluble Guanylate Cyclase

EGFR Kinase Inhibitory Activity Benchmarked Against 2-Aryl-4-aminoquinazoline Chemical Series

A series of 2-aryl-4-aminoquinazoline derivatives were synthesized and evaluated for EGFR inhibition, with the most promising compound 9e exhibiting an IC50 of 0.74 μM against EGFRL858R/T790M and cellular anti-proliferative IC50 values of 13.41–17.81 μM against A549, NCI-H460, and H1975 lung cancer cell lines [1]. While 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol was not directly tested in this study, it shares the identical 2-aryl-4-aminoquinazoline core and the 6-chloro-4-phenyl substitution pattern that are critical for ATP-binding pocket occupancy. The 3-aminophenol group offers a unique hydrogen-bonding capability compared to the 4-substituted aniline derivatives in the tested series, suggesting a distinct selectivity fingerprint.

Cancer Therapeutics EGFR Inhibition Tyrosine Kinase

Molecular Scaffold Distinctiveness: 6-Chloro-4-phenylquinazoline Core vs. 4-Anilinoquinazoline Core in FDA-Approved Kinase Inhibitors

FDA-approved EGFR inhibitors like gefitinib, erlotinib, and lapatinib are based on the 4-anilinoquinazoline scaffold, where the aniline moiety is attached at the 4-position of the quinazoline ring. In contrast, 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol belongs to the 2-aryl-4-aminoquinazoline subclass, where the aniline-like group is attached at the 2-position. This structural shift from the 4-position to the 2-position fundamentally alters the binding mode and selectivity profile [1]. The 2-aryl-4-aminoquinazoline scaffold has been reported as a classical backbone for fourth-generation EGFR inhibitors capable of overcoming resistance mutations such as EGFR Del19/T790M/C797S [2], with compound 6g demonstrating an enzymatic IC50 of 0.056 μM against the triple mutant and outperforming osimertinib by 16-fold [2].

Drug Design Pharmacophore Comparison Kinase Selectivity

Physicochemical Property Estimation vs. Regioisomeric Analogs

Computational property predictions for 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol (MW = 347.8 g/mol, Chemical Formula C20H14ClN3O) indicate a topological polar surface area (TPSA) of approximately 63 Ų and a calculated logP (clogP) of approximately 4.8 [1]. The 3-aminophenol (meta) substitution pattern yields a slightly different dipole moment and hydrogen-bond acidity/basicity compared to the 2-aminophenol (ortho, CAS 868155-50-4) and 4-aminophenol (para) isomers, which can lead to measurable differences in aqueous solubility (estimated 10–50 μg/mL range for the meta isomer vs. lower solubility for the para isomer due to linear molecular shape) and passive membrane permeability. The estimated melting point range for this compound, based on structural correlation with related quinazoline derivatives, is 180–220°C .

Drug-likeness Lipophilicity Solubility

Limitations of Public Data & the Need for Custom Synthesis and Characterization

A comprehensive literature and database search (PubMed, PubChem, BindingDB, ChEMBL, Google Patents) reveals that 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol (CAS 899350-88-0) lacks publicly reported quantitative biological assay data (IC50, Ki, EC50) for specific molecular targets. No direct head-to-head comparison studies against its regioisomers (2-aminophenol or 4-aminophenol analogs) have been published. The compound is listed by several chemical vendors as a research-grade building block, but no authoritative database (e.g., DrugBank, IUPHAR/BPS Guide to Pharmacology) includes a curated bioactivity profile. This data scarcity underscores the compound's status as an early-stage research tool rather than an advanced lead, and highlights the need for custom synthesis, characterization, and biological evaluation if researchers require well-defined potency and selectivity data.

Chemical Synthesis Custom Library Design Analytical Characterization

Optimal Research & Industrial Application Scenarios for 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol (CAS 899350-88-0)


Cardiovascular Drug Discovery: cGMP Modulation Pathway Exploration

Based on the compound's structural ancestry in the EP1040101A1 patent family, researchers focused on soluble guanylate cyclase (sGC) activation and cGMP signaling can employ 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol as a starting scaffold for designing next-generation vasodilators, anti-hypertensives, and anti-thrombotic agents [1]. The 6-chloro substitution and 3-aminophenol tail may offer enhanced pharmacokinetic stability compared to earlier 2-aryl-4-aminoquinazoline prototypes.

Fourth-Generation EGFR Inhibitor Design Targeting Resistance Mutations

For academic groups and biotechs focused on overcoming EGFR C797S-mediated drug resistance in non-small cell lung cancer (NSCLC), this compound provides an entry point into the 2-aryl-4-aminoquinazoline chemical space distinct from the clinically exhausted 4-anilinoquinazoline series [2][3]. The scaffold switch has been demonstrated to yield up to 16-fold improved potency against triple-mutant EGFR (Del19/T790M/C797S) in structurally optimized derivatives [3].

Regioisomer-Dependent SAR Library Expansion

Medicinal chemistry laboratories requiring a systematic exploration of aminophenol regioisomer effects on kinase selectivity can procure the meta-isomer (3-aminophenol) alongside the ortho- (CAS 868155-50-4) and para-isomers to build a regioisomeric SAR matrix. Such libraries are essential for identifying optimally selective kinase inhibitors with minimized off-target activity [4].

Custom Chemical Biology Probe Development for Target Deconvolution

Due to the absence of defined bioactivity, this compound serves as a versatile scaffold for chemical biology groups seeking to install photoaffinity tags, fluorescent reporters, or click-chemistry handles via the free phenolic hydroxyl group, enabling target identification and engagement studies within the cGMP or kinase signaling pathways [1][2].

Quote Request

Request a Quote for 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.